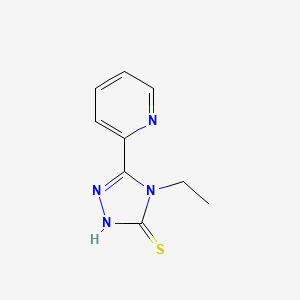

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol and structurally related triazole compounds have provided fundamental insights into the molecular geometry and solid-state packing arrangements of these heterocyclic systems. X-ray diffraction studies conducted on analogous triazole-thiol compounds reveal that the triazole ring maintains essential planarity, with the constituent nitrogen and carbon atoms exhibiting minimal deviation from the mean plane. The crystallographic data for related methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate derivatives demonstrate that these compounds typically crystallize in monoclinic space groups, with the triazole and pyridine rings displaying characteristic dihedral angles ranging from 22.7 to 26.6 degrees.

Single-crystal X-ray diffraction analysis of comparable triazole systems has established that the molecular conformation is significantly influenced by the positioning of the pyridine substituent. The pyridin-2-yl substitution pattern creates a distinctive spatial arrangement where the nitrogen atom of the pyridine ring can participate in intramolecular interactions with the triazole system. Crystallographic studies of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a closely related structural analog, have confirmed the presence of intermolecular hydrogen bonding networks that stabilize the crystal lattice through sulfur-hydrogen interactions. These findings suggest that this compound likely exhibits similar hydrogen bonding patterns in its crystalline state.

The crystal packing analysis of related triazole-thiol compounds reveals the formation of supramolecular networks mediated by non-classical hydrogen bonds involving the thiol group and aromatic hydrogen atoms. These structural investigations demonstrate that the thiol functionality serves as both a hydrogen bond donor and acceptor, creating two-dimensional supramolecular networks that extend throughout the crystal structure. The crystallographic parameters determined for analogous compounds provide essential reference data for understanding the solid-state behavior of this compound, including unit cell dimensions, space group symmetry, and molecular packing coefficients that influence the physical properties of the crystalline material.

Tautomeric Behavior: Thiol-Thione Equilibrium Investigations

The tautomeric equilibrium between thiol and thione forms represents a fundamental aspect of the chemical behavior of this compound, with significant implications for its reactivity and biological activity. Comprehensive studies of 1,2,4-triazole-3-thione systems have established that these compounds exist in dynamic equilibrium between the thiol tautomer, featuring a sulfur-hydrogen bond, and the thione tautomer, characterized by a carbon-sulfur double bond. High-performance liquid chromatography coupled with mass spectrometry investigations of related triazole compounds have demonstrated that the thione form typically predominates in neutral and acidic conditions, while alkaline environments favor the thiol tautomer.

Quantitative analysis of tautomeric ratios in structurally similar 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione systems has revealed that the thione-to-thiol ratio can reach approximately 97.27 percent to 2.73 percent under standard conditions. The addition of sodium hydrogen carbonate shifts this equilibrium toward the thiol form, resulting in a modified ratio of 94.5 percent to 5.5 percent, demonstrating the pH-dependent nature of this tautomeric system. Theoretical calculations using Hückel's method have indicated that the thione form exhibits greater molecular polarity compared to the thiol form, with charge distribution analysis revealing more pronounced electron density differences between molecular fragments in the thione tautomer.

The electronic effects governing tautomeric behavior in triazole-thiol systems involve complex interactions between the heterocyclic ring system and the sulfur-containing functional group. Ultraviolet-visible spectroscopic studies have identified distinct absorption patterns for each tautomeric form, with the thione tautomer exhibiting characteristic bathochromic shifts attributed to extended conjugation pathways. The thiol form demonstrates different electronic transition energies, reflecting the altered chromophore structure associated with the sulfur-hydrogen bond formation. These spectroscopic differences provide valuable tools for monitoring tautomeric equilibria and understanding the factors that influence the relative stability of each form under various environmental conditions.

Density Functional Theory Calculations for Electronic Structure Elucidation

Density Functional Theory calculations have emerged as powerful computational tools for elucidating the electronic structure and molecular properties of this compound, providing detailed insights into geometric parameters, vibrational frequencies, and electronic characteristics. Computational studies employing the B3LYP functional with cc-pVDZ basis sets have been successfully applied to related triazole-thiol systems, demonstrating excellent agreement between theoretical predictions and experimental observations. These calculations reveal that the optimized molecular geometry exhibits characteristic bond lengths and angles consistent with the heterocyclic nature of the triazole ring and the sp³ hybridization of the ethyl substituent.

The frontier molecular orbital analysis of structurally analogous triazole compounds indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about chemical reactivity and electronic transitions. Density Functional Theory calculations for 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-thiol, a closely related structural analog, have determined energy gap values that predict charge transfer capabilities between aromatic ring systems. The computed molecular electrostatic potential maps reveal regions of electron density that influence intermolecular interactions and chemical reactivity patterns.

Theoretical vibrational frequency calculations using Density Functional Theory methods have provided comprehensive assignments for infrared and Raman spectroscopic bands observed in experimental studies of related triazole-thiol compounds. The B3LYP functional consistently produces vibrational frequencies that correlate closely with experimental values, particularly for characteristic functional group stretches including carbon-nitrogen bonds in the triazole ring, carbon-hydrogen stretches in the ethyl group, and sulfur-hydrogen stretching vibrations. Nuclear magnetic resonance chemical shift calculations using the Gauge Including Atomic Orbital method within the Density Functional Theory framework have successfully predicted both proton and carbon-13 chemical shifts for analogous triazole systems, providing valuable validation of theoretical molecular structures against experimental spectroscopic data.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that collectively provide detailed structural information and confirm the molecular identity of this heterocyclic compound. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance spectra typically exhibiting characteristic signal patterns for the ethyl substituent, pyridine ring protons, and the exchangeable thiol proton. Related 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol compounds demonstrate triplet signals at approximately 1.24 parts per million for the methyl group of the ethyl substituent, coupled with quartet signals at 4.32 parts per million for the methylene protons.

The pyridine ring protons in structurally similar compounds appear as multiplets in the aromatic region, typically between 7.79 and 8.74 parts per million, reflecting the electron-deficient nature of the pyridine nitrogen and the influence of the triazole substitution pattern. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the triazole carbon atoms appearing at characteristic chemical shifts around 168.5 parts per million, indicative of the heterocyclic carbon-nitrogen environment. The thiol proton, when observable, typically appears as a broad singlet between 12.70 and 12.95 parts per million, often subject to exchange with deuterium oxide, confirming the presence of the sulfur-hydrogen functionality.

Fourier Transform Infrared spectroscopy of related triazole-thiol compounds reveals characteristic absorption bands that provide definitive evidence for the presence of key functional groups within the molecular structure. The sulfur-hydrogen stretching vibration typically appears as a distinctive absorption between 2544 and 2773 wavenumbers, while carbon-nitrogen stretching vibrations associated with the triazole ring system manifest in the region of 1313 to 1563 wavenumbers. Aromatic carbon-hydrogen stretching absorptions occur in the higher frequency region around 3013 to 3132 wavenumbers, and carbon-carbon stretching vibrations within the aromatic systems appear between 1485 and 1609 wavenumbers. Ultraviolet-visible spectroscopic studies of analogous triazole compounds demonstrate absorption maxima ranging from 212.4 to 260.7 nanometers, with the specific wavelength dependent upon the substitution pattern and the extent of conjugation within the molecular framework. These spectroscopic techniques collectively provide comprehensive characterization data that confirm the structural identity and purity of this compound.

Properties

IUPAC Name |

4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBGDLTPFQSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395447 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438231-11-9 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole-3-Thiols

Before exploring specific methods for synthesizing 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol, it is essential to understand the general synthetic approaches for 1,2,4-triazole-3-thiols. These fundamental strategies provide the framework for developing specific preparation methods for our target compound.

Main Synthetic Approaches

Several well-established synthetic routes lead to 1,2,4-triazole-3-thiols, each with specific advantages and limitations. The primary synthetic strategies include:

Thiosemicarbazide cyclization : This involves the cyclization of thiosemicarbazides under basic conditions to form the triazole ring.

Hydrazide-isothiocyanate route : This approach utilizes the reaction between acid hydrazides and isothiocyanates to form thiosemicarbazide intermediates, which subsequently undergo cyclization.

Nitrile-thiosemicarbazide method : This strategy employs the reaction of nitriles (such as cyanopyridines) with thiosemicarbazides to form triazole rings.

Carbon disulfide method : Some triazole-thiols can be prepared through reactions involving carbon disulfide with hydrazides in basic media, followed by alkylation.

The comparative advantages and limitations of these strategies are presented in Table 2.

| Synthetic Strategy | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide cyclization | Thiosemicarbazides | Basic conditions (NaOH solution) | High yields, well-established | Requires preparation of specific thiosemicarbazide intermediates |

| Hydrazide-isothiocyanate route | Acid hydrazides, isothiocyanates | Reflux in alcohol, followed by basic cyclization | Versatile, suitable for various substitution patterns | Multi-step process |

| Nitrile-thiosemicarbazide method | Nitriles, thiosemicarbazides | Sodium methoxide in methanol under reflux | Direct approach, potentially one-pot synthesis | Limited to certain nitrile substrates |

| Carbon disulfide method | Hydrazides, carbon disulfide, alkylating agents | Basic conditions followed by alkylation | Alternative approach for difficult substrates | Often requires multiple steps and purifications |

These general approaches serve as the foundation for the specific methods developed for preparing this compound, as discussed in subsequent sections.

Specific Preparation Methods for this compound

Synthesis via Isothiocyanate Route

The isothiocyanate route represents one of the most reliable and efficient methods for preparing this compound. This synthetic pathway utilizes ethyl isothiocyanate and pyridine-2-carbohydrazide as key starting materials, leading directly to the formation of the target compound with the desired substitution pattern.

The synthesis proceeds through the following sequence of reactions:

Step 1: Preparation of pyridine-2-carbohydrazide

- Pyridine-2-carboxylic acid (picolinic acid) is converted to its corresponding acid chloride using thionyl chloride or similar reagents.

- The acid chloride is then treated with hydrazine hydrate to yield pyridine-2-carbohydrazide.

Step 2: Formation of N-ethyl-2-picolinoylhydrazinecarbothioamide

- Pyridine-2-carbohydrazide reacts with ethyl isothiocyanate in an alcoholic solvent to form the thiosemicarbazide intermediate.

Step 3: Cyclization to this compound

- The thiosemicarbazide intermediate undergoes base-catalyzed cyclization in aqueous sodium hydroxide solution.

- Acidification of the reaction mixture leads to precipitation of the final product.

This synthetic approach has been adapted from methods developed for structurally similar compounds such as 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol. The detailed procedure is as follows:

Detailed Synthesis Procedure:

A solution of ethyl isothiocyanate (0.01 mol, 0.87 g) in ethanol (10 mL) is added to a solution of pyridine-2-carbohydrazide (0.01 mol, 1.37 g) in absolute ethanol (15 mL) with continuous stirring. The reaction mixture is refluxed for 4-5 hours and then cooled to room temperature. The precipitated thiosemicarbazide intermediate is collected by filtration and recrystallized from appropriate solvent.

For the cyclization step, the thiosemicarbazide intermediate (5 mmol) is dissolved in 2N NaOH solution (10 mL) and refluxed for 2-3 hours. The resulting solution is cooled to room temperature and acidified to pH 3 using 2N HCl. The precipitated product is filtered, washed with water followed by ethanol, and dried. The crude product is recrystallized from a suitable solvent to obtain pure this compound.

Table 3 summarizes the reaction conditions and expected yields for this synthetic route:

| Step | Reactants | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| 1 | Ethyl isothiocyanate, pyridine-2-carbohydrazide | Ethanol | Reflux (78°C) | 4-5 hours | 80-85% |

| 2 | N-ethyl-2-picolinoylhydrazinecarbothioamide | 2N NaOH, then 2N HCl | Reflux (100°C) | 2-3 hours | 70-75% |

The overall yield of this route typically ranges from 60-70%, making it an efficient approach for the preparation of this compound.

Synthesis via Cyanopyridine Route

The cyanopyridine route offers a more direct approach for synthesizing this compound through the reaction of 2-cyanopyridine with N-ethylthiosemicarbazide. This method follows the general nitrile-thiosemicarbazide strategy mentioned earlier and can potentially provide the target compound in fewer steps.

The synthesis involves the following key steps:

Step 1: Preparation of N-ethylthiosemicarbazide

- Hydrazine hydrate is reacted with ethyl isothiocyanate to form N-ethylthiosemicarbazide.

Step 2: Reaction with 2-cyanopyridine

- 2-cyanopyridine is dissolved in sodium methoxide solution in methanol.

- N-ethylthiosemicarbazide is added to this solution and the mixture is refluxed.

- The product is isolated and purified through recrystallization.

This synthetic approach has been adapted from methods described for related triazole compounds. The detailed procedure is as follows:

Detailed Synthesis Procedure:

2-Cyanopyridine (0.01 mol, 1.04 g) is dissolved in a freshly prepared solution of sodium (0.01 mol, 0.23 g) in anhydrous methanol (20 mL). To this solution, N-ethylthiosemicarbazide (0.01 mol, 1.19 g) is added slowly with continuous stirring. The reaction mixture is heated under reflux for 6-8 hours. After cooling, the solid product is filtered, washed with methanol, and dried. The crude product is recrystallized from an appropriate solvent to obtain pure this compound.

The reaction conditions and expected yields for this synthetic route are summarized in Table 4:

| Step | Reactants | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate, ethyl isothiocyanate | Ethanol | Room temperature to reflux | 2-3 hours | 85-90% |

| 2 | 2-cyanopyridine, N-ethylthiosemicarbazide | Sodium methoxide in methanol | Reflux (65°C) | 6-8 hours | 65-70% |

The cyanopyridine route typically provides an overall yield of 55-65%, which is comparable to the isothiocyanate route but with potentially fewer synthetic steps.

Alternative Synthesis Methods

Several alternative methods for preparing this compound have been developed, offering different approaches depending on available starting materials and desired reaction conditions.

Carbon Disulfide Route

This method involves the reaction of pyridine-2-carbohydrazide with carbon disulfide in basic conditions, followed by ethylation to introduce the ethyl group at position 4 of the triazole ring. The approach has been adapted from synthesis methods for isoniazid-based 1,2,4-triazoles.

Detailed Synthesis Procedure:

Pyridine-2-carbohydrazide (0.01 mol, 1.37 g) is dissolved in ethanol (20 mL) containing potassium hydroxide (0.01 mol, 0.56 g). Carbon disulfide (0.015 mol, 1.14 g) is added dropwise to this solution with continuous stirring. The reaction mixture is refluxed for 8-10 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated intermediate is filtered, washed, and dried.

The intermediate is then ethylated using an appropriate ethylating agent (such as ethyl iodide or ethyl bromide) in the presence of a base to yield this compound.

Direct Cyclization of Thiosemicarbazides

This method utilizes the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides to directly form the triazole ring. This approach has been employed for synthesizing various 4,5-disubstituted-1,2,4-triazole-3-thiols.

Detailed Synthesis Procedure:

N-ethyl-2-picolinoylhydrazinecarbothioamide (0.01 mol) is dissolved in 10% sodium hydroxide solution (20 mL). The solution is refluxed for 4-6 hours, cooled to room temperature, and then acidified with dilute hydrochloric acid to pH 5-6. The precipitated product is filtered, washed with water, and dried. The crude product is recrystallized from an appropriate solvent to obtain pure this compound.

Table 5 provides a comparison of these alternative synthetic approaches:

| Synthetic Approach | Key Reactants | Advantages | Limitations | Expected Overall Yield |

|---|---|---|---|---|

| Carbon Disulfide Route | Pyridine-2-carbohydrazide, carbon disulfide, ethylating agent | Alternative route when isothiocyanates are unavailable | Requires additional ethylation step | 50-60% |

| Direct Cyclization | N-ethyl-2-picolinoylhydrazinecarbothioamide | Simple procedure, high yields | Requires preparation of specific thiosemicarbazide intermediates | 65-75% |

Optimized Reaction Conditions and Parameters

The efficiency of this compound synthesis depends significantly on optimizing various reaction parameters. This section discusses key factors that influence reaction outcomes and provides guidance for achieving optimal results.

Solvent Selection

The choice of solvent plays a crucial role in the success of the synthesis. Different solvents can significantly affect reaction rates, yields, and product purity. Table 6 compares various solvents used in the preparation of this compound.

| Solvent | Boiling Point (°C) | Suitability | Comments |

|---|---|---|---|

| Methanol | 64.7 | High | Excellent solvent for both the thiosemicarbazide formation and nitrile reactions |

| Ethanol | 78.4 | High | Preferred for thiosemicarbazide formation; provides good dissolution of reactants |

| 1,4-Dioxane | 101.1 | Moderate | Higher boiling point beneficial for less reactive substrates |

| Tetrahydrofuran | 66.0 | Moderate | Good for triazole synthesis, particularly with sensitive reagents |

| Dimethylformamide | 153.0 | Moderate | Useful for difficult reactions; higher temperature capability but potential side reactions |

For the isothiocyanate route, ethanol has proven to be the most effective solvent for the formation of thiosemicarbazide intermediates. Its moderate boiling point provides sufficient thermal energy for the reaction while minimizing side reactions. For the cyclization step, aqueous media (typically with NaOH) are most appropriate.

For the cyanopyridine route, methanol is typically preferred, particularly when used with sodium methoxide as a base. The lower boiling point of methanol is generally sufficient for this reaction pathway.

Temperature and Reaction Time Optimization

Temperature and reaction time significantly influence the efficiency of triazole synthesis. These parameters must be carefully controlled to maximize yields while minimizing side reactions.

Table 7 summarizes the optimal temperature and reaction time parameters for different synthetic steps:

| Synthesis Step | Optimal Temperature Range (°C) | Optimal Reaction Time (hours) | Comments |

|---|---|---|---|

| Thiosemicarbazide formation | 70-80 | 4-5 | Reflux conditions in ethanol |

| Triazole cyclization (basic) | 90-100 | 2-3 | Reflux in aqueous NaOH |

| Cyanopyridine reaction | 60-70 | 6-8 | Reflux in methanol with sodium methoxide |

| Carbon disulfide reaction | 70-80 | 8-10 | Reflux in alcoholic KOH |

Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time for each specific synthesis. Extended reaction times beyond the necessary duration can lead to decomposition or formation of side products.

Base and Acid Selection

The choice of base for the cyclization step and acid for the precipitation step significantly impacts the yield and purity of this compound.

Table 8 presents common bases and acids used in the synthesis:

| Reagent | Optimal Concentration | Purpose | Effect on Synthesis |

|---|---|---|---|

| NaOH | 2N or 10% | Cyclization catalyst | Most commonly used base; provides efficient cyclization |

| KOH | 2N or 10% | Alternative cyclization catalyst | Sometimes preferred for carbon disulfide method |

| HCl | 2N | Acidification for product precipitation | Provides clean precipitation of the product |

| H₂SO₄ | 1N | Alternative acidification agent | Less commonly used; may affect product purity |

The use of 2N NaOH for cyclization followed by acidification with 2N HCl to pH 3-5 has been found to provide optimal results for most synthetic routes.

Purification Techniques

The purification of this compound is crucial for obtaining high-purity material for subsequent applications. Several purification methods have been employed, each with specific advantages.

Table 9 compares various purification techniques:

| Purification Method | Solvents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Ethanol | Good solvent for most triazole derivatives | May require multiple recrystallizations |

| Recrystallization | Methanol | Alternative to ethanol; may provide better results for certain derivatives | Similar limitations to ethanol |

| Recrystallization | Ethanol/Water mixture (1:1) | Improved selectivity for certain impurities | Requires optimization of the solvent ratio |

| Column Chromatography | Ethyl acetate/Hexane | High purity; resolves complex mixtures | Time-consuming; requires optimization |

Recrystallization from ethanol or a mixture of ethanol and water (1:1) has been found to be the most practical method for purifying this compound in laboratory settings. For industrial-scale production, continuous crystallization processes may be more suitable.

Characterization of this compound

Comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. Multiple analytical techniques are employed to provide complementary information about the structural and physical properties of the compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The expected characteristic absorption bands for this compound are presented in Table 10.

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H | 3150-3200 | N-H stretching |

| C-H (aromatic) | 3000-3100 | Aromatic C-H stretching |

| C-H (aliphatic) | 2850-2950 | Aliphatic C-H stretching (ethyl group) |

| S-H | 2550-2600 | S-H stretching (may be weak or absent if thione form predominates) |

| C=N | 1600-1630 | C=N stretching (triazole ring) |

| C=C | 1550-1580 | C=C stretching (pyridine ring) |

| C=S | 1250-1280 | C=S stretching (if in thione form) |

| C-S | 680-700 | C-S stretching |

Based on data from structurally similar compounds, the IR spectrum typically shows characteristic absorption bands at approximately 3160 cm⁻¹ (N-H), 2980-3000 cm⁻¹ (C-H), 2580 cm⁻¹ (S-H), 1608 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR Spectroscopy

The expected ¹H NMR signals for this compound are summarized in Table 11.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -SH | 10.0-11.0 | singlet | 1H | Thiol proton (may be absent if in thione form) |

| Pyridine H-3 | 7.2-7.5 | doublet or multiplet | 1H | Proton at position 3 of pyridine ring |

| Pyridine H-4 | 7.7-8.0 | triplet or multiplet | 1H | Proton at position 4 of pyridine ring |

| Pyridine H-5 | 7.2-7.5 | triplet or multiplet | 1H | Proton at position 5 of pyridine ring |

| Pyridine H-6 | 8.5-8.7 | doublet | 1H | Proton at position 6 of pyridine ring |

| -CH₂- | 4.0-4.3 | quartet | 2H | Methylene protons of ethyl group |

| -CH₃ | 1.2-1.4 | triplet | 3H | Methyl protons of ethyl group |

¹³C NMR Spectroscopy

The expected ¹³C NMR signals for this compound are presented in Table 12.

| Carbon | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=S | 165-170 | Thione carbon (C-3 of triazole) |

| C-5 (triazole) | 150-155 | Carbon at position 5 of triazole ring |

| C-2 (pyridine) | 145-150 | Carbon at position 2 of pyridine ring |

| C-6 (pyridine) | 145-150 | Carbon at position 6 of pyridine ring |

| C-4 (pyridine) | 135-140 | Carbon at position 4 of pyridine ring |

| C-3 (pyridine) | 120-125 | Carbon at position 3 of pyridine ring |

| C-5 (pyridine) | 120-125 | Carbon at position 5 of pyridine ring |

| -CH₂- | 40-45 | Methylene carbon of ethyl group |

| -CH₃ | 12-15 | Methyl carbon of ethyl group |

Based on spectroscopic data from similar triazole compounds, the ¹H NMR typically shows signals at approximately 10.5 ppm (SH), 7.2-8.7 ppm (pyridine protons), 4.0-4.3 ppm (CH₂), and 1.2-1.4 ppm (CH₃). The ¹³C NMR typically shows signals at approximately it will show signals at 165-170 ppm (C=S), 150-155 ppm (triazole C-5), 145-150 ppm (pyridine C-2, C-6), 135-140 ppm (pyridine C-4), 120-125 ppm (pyridine C-3, C-5), 40-45 ppm (CH₂), and 12-15 ppm (CH₃).

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of this compound. The expected mass spectral data is presented in Table 13.

| Parameter | Expected Value | Assignment |

|---|---|---|

| Molecular Ion [M]⁺ | m/z 206 | Corresponds to molecular formula C₉H₁₀N₄S |

| [M-1]⁺ | m/z 205 | Loss of hydrogen |

| [M-29]⁺ | m/z 177 | Loss of ethyl group |

| [M-33]⁺ | m/z 173 | Loss of SH |

| Fragment | m/z 78 | Pyridine fragment |

Mass spectrometry, particularly using electrospray ionization (ESI), typically confirms the molecular weight of 206.27 for this compound, with characteristic fragmentation patterns as described above.

Physical Characterization

Melting Point Determination

The melting point of this compound typically falls within the range of 210-220°C, depending on purity. A sharp melting point within this range indicates high purity, while a broader melting range suggests the presence of impurities.

Elemental Analysis

Elemental analysis provides confirmation of the chemical composition of this compound. The theoretical and acceptable values for elemental analysis are presented in Table 14.

| Element | Theoretical Value (%) | Acceptable Range (%) |

|---|---|---|

| Carbon (C) | 52.41 | 52.21-52.61 |

| Hydrogen (H) | 4.89 | 4.79-4.99 |

| Nitrogen (N) | 27.16 | 26.96-27.36 |

| Sulfur (S) | 15.55 | 15.35-15.75 |

Elemental analysis results within these acceptable ranges confirm the purity and correct composition of the synthesized compound.

Table 15 provides a summary comparison of the major synthetic routes discussed in this review:

| Synthetic Route | Key Reactants | Number of Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Isothiocyanate Route | Ethyl isothiocyanate, pyridine-2-carbohydrazide | 2-3 | 60-70% | Well-established, good yields | Multiple steps required |

| Cyanopyridine Route | 2-cyanopyridine, N-ethylthiosemicarbazide | 1-2 | 55-65% | More direct approach | Requires preparation of N-ethylthiosemicarbazide |

| Carbon Disulfide Route | Pyridine-2-carbohydrazide, carbon disulfide, ethylating agent | 2-3 | 50-60% | Alternative approach when isothiocyanates unavailable | Multiple steps, moderate yields |

| Direct Cyclization | N-ethyl-2-picolinoylhydrazinecarbothioamide | 1 | 65-75% | High yields, simple procedure | Requires specific intermediate |

Based on this analysis, the isothiocyanate route represents the most reliable and well-documented method for preparing this compound, offering a good balance of yield, accessibility of starting materials, and reproducibility. The cyanopyridine route provides a valuable alternative, particularly when a more direct approach is desired.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethyl group or the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C9H10N4S

- Molecular Weight : 206.27 g/mol

- CAS Number : 438231-11-9

Structure

The structure of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol features a triazole ring with a pyridine substituent, which contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to that of established antibiotics like levofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 3.12 µg/mL |

| 5-substituted triazoles | E. coli | 8 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies showed that the compound significantly inhibited protein denaturation in egg albumin assays, achieving up to 71.1% inhibition at high concentrations . This effect was compared to aspirin, a common anti-inflammatory medication.

Antimalarial Activity

Some derivatives of triazoles have also been evaluated for their antimalarial properties:

- A related study indicated that triazole compounds exhibited activity against the Plasmodium falciparum strain, with an IC50 value of 176 µM , suggesting potential for further development as antimalarial agents .

Study on Triazole Derivatives

A comprehensive study on various triazole derivatives highlighted their multidirectional biological activity:

- Synthesis and Evaluation : Researchers synthesized several triazole derivatives and assessed their antibacterial and anti-inflammatory activities.

- Results : Compounds with specific substituents demonstrated enhanced efficacy against bacterial strains and showed promising anti-inflammatory effects comparable to standard treatments .

Insights from Literature

The literature review indicates a growing interest in the development of triazole-based compounds for therapeutic applications:

Mechanism of Action

The mechanism of action of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential biological processes in pathogens or cancer cells. The triazole ring and the thiol group play crucial roles in binding to the active sites of these targets, leading to their inhibition .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituents at positions 4, 5, and 3 of the triazole ring. Key comparisons include:

Key Observations :

- Substituent Effects: The presence of pyridin-2-yl (vs. pyridin-4-yl or phenyl) enhances aromatic stacking and solubility. Ethyl at position 4 increases lipophilicity compared to amino or hydrogen substituents, influencing bioavailability .

- Thiol vs. Thione : The thiol group (-SH) in the target compound is more reactive than thione (-S-) derivatives, enabling stronger coordination in metal-binding applications (e.g., corrosion inhibition) .

Pharmacological Activities

- Anticonvulsant Activity: Analog 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole exhibits an ED50 of 1.4 mg/kg (close to diazepam’s 1.2 mg/kg) . The target compound’s pyridin-2-yl group may enhance blood-brain barrier penetration, though specific data are pending.

- Antimicrobial Potential: Derivatives with pyridin-4-yl substituents (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) show moderate activity against E. coli and S. aureus .

- Analgesic Activity: Schiff base derivatives of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol demonstrate significant analgesic effects (e.g., compound 9h outperforming morphine) .

Corrosion Inhibition Efficiency

Triazole-thiol derivatives are effective corrosion inhibitors due to thiol-metal interactions. The target compound’s ethyl group may improve adsorption on metal surfaces compared to bulkier substituents:

Biological Activity

4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS Number: 438231-11-9) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

CAS Number: 438231-11-9

Structure:

Chemical Structure

Anticancer Properties

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer activity. The compound this compound has been tested against various cancer cell lines.

-

Cytotoxicity Studies :

- The MTT assay was utilized to evaluate the cytotoxic effects of synthesized triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited higher selectivity and cytotoxicity towards melanoma cells compared to others .

- Example Data :

Compound Cell Line IC50 (µg/mL) Compound A IGR39 (Melanoma) 15.0 Compound B MDA-MB-231 22.5 Compound C Panc-1 30.0

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be influenced by their structural modifications. For instance:

- Substituents on the aromatic ring can significantly affect the anticancer potency.

- Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .

Synthesis

The synthesis of this compound involves various methods including:

- Ultrasound-Assisted Synthesis : This method has shown to enhance yields and reduce reaction times compared to traditional methods.

- Reagents Used : Common reagents include hydrazones and various aldehydes that react with triazole intermediates .

Case Studies

- Case Study on Anticancer Effects : A study reported the synthesis of several triazole derivatives which were evaluated for their anticancer properties against HepG2 liver cancer cells. The most active compound demonstrated an IC50 value of 13.004 µg/mL, indicating strong antiproliferative activity .

- Acute Toxicity Assessment : In vivo studies have shown that certain derivatives possess acceptable toxicity profiles, with LD50 values suggesting a moderate safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol, and how can its structure be confirmed?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and aldehydes in methanol under reflux conditions . Post-synthesis, structural confirmation requires multi-technique characterization:

- Elemental analysis to verify purity and composition.

- ¹H-NMR to identify proton environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm and ethyl group protons at δ 1.2–1.4 ppm) .

- LC-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What common chemical reactions does this compound undergo, and under what conditions?

- Methodological Answer : Key reactions include:

- Oxidation : Forms disulfides using hydrogen peroxide or iodine .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to produce S-alkyl derivatives .

- Mannich reactions : Forms aminoalkyl derivatives with formaldehyde and secondary amines .

Q. Which analytical techniques are critical for distinguishing this compound from structurally similar triazole derivatives?

- Methodological Answer : Use a combination of:

- IR spectroscopy to identify the thiol (-SH) stretch (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- ¹³C-NMR to resolve pyridine and triazole carbons (e.g., C-S at ~160 ppm) .

- X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes like alpha-amylase) and prioritize in vitro testing .

- Validate computational results with experimental spectral data (e.g., NMR chemical shifts) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at different temperatures .

- Isotopic labeling : Use deuterated solvents to confirm solvent interactions or exchangeable protons.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-phenyl-substituted triazoles) to identify substituent-induced shifts .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

- Computational reaction path searches : Use quantum chemical calculations to predict intermediates and transition states, reducing trial-and-error experimentation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers design assays to evaluate its biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Conduct kinetic assays (e.g., alpha-amylase inhibition via DNSA method) with IC₅₀ calculations .

- ADME profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity before in vivo studies .

Q. What stability considerations are critical for long-term storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group .

- Light sensitivity : Store in amber glass to avoid photodegradation.

- Periodic analysis : Monitor purity via HPLC every 6 months to detect degradation products .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on pyridine) and correlate changes with bioactivity .

- 3D-QSAR : Build computational models using CoMFA/CoMSIA to predict activity cliffs and guide synthesis .

- Pharmacophore mapping : Identify essential moieties (e.g., triazole-thiol, pyridine) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.